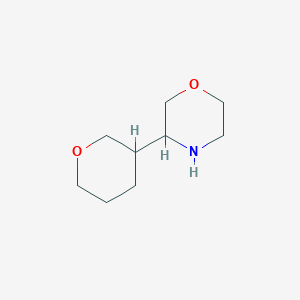
3-(Oxan-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-3-yl)morpholine is a chemical compound that belongs to the morpholine family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an oxane ring fused to a morpholine ring, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)morpholine typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of solid-phase synthesis and intramolecular Mitsunobu reactions are also common in industrial settings . These methods ensure efficient production with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxan-3-yl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the morpholine and oxane rings, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted morpholine derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting or activating these targets, leading to various biological responses. The pathways involved include central inhibitory actions on kinases and other enzymes related to cell cycle regulation .
Comparación Con Compuestos Similares
- 3-(Oxan-4-yl)morpholine
- Oxazolines
- Oxazolidines
Comparison: 3-(Oxan-3-yl)morpholine is unique due to its specific ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, oxazolines and oxazolidines have different ring sizes and heteroatom arrangements, leading to variations in their reactivity and applications .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(oxan-3-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(6-11-4-1)9-7-12-5-3-10-9/h8-10H,1-7H2 |
Clave InChI |
ISMQUSICMNLNJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















